molecular formula C13H15F3O B7847269 Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol

Cat. No.: B7847269
M. Wt: 244.25 g/mol
InChI Key: VWGHXCWFUHKVAB-UHFFFAOYSA-N
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Description

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is an organic compound with the molecular formula C14H15F3O. It is characterized by a cyclopentyl group attached to a phenyl ring that carries a trifluoromethyl group and a methanol moiety

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Route: One common synthetic route involves the use of boronic acids in a Suzuki-Miyaura cross-coupling reaction. This method typically requires palladium catalysts and a base to facilitate the coupling of the cyclopentyl boronic acid with a trifluoromethyl-substituted phenyl halide.

  • Reductive Amination: Another approach is reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent to form the desired compound.

Industrial Production Methods: The industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid or ketone.

  • Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group, altering the compound's properties.

  • Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or halides can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Cyclopentyl [3-(trifluoromethyl)phenyl]carboxylic acid or Cyclopentyl [3-(trifluoromethyl)phenyl]ketone.

  • Reduction Products: Cyclopentyl [3-(trifluoromethyl)phenyl]methane.

  • Substitution Products: Various amides, esters, or halides depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol has found applications in several scientific research areas:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.

  • Medicine: It has potential therapeutic applications, including the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentyl [3-(trifluoromethyl)phenyl]methanol exerts its effects depends on its specific application. In pharmaceutical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the compound's binding affinity and metabolic stability.

Comparison with Similar Compounds

Cyclopentyl [3-(trifluoromethyl)phenyl]methanol is unique due to its combination of structural features. Similar compounds include:

  • Cyclopentyl [2-(trifluoromethyl)phenyl]methanol: Similar structure but different position of the trifluoromethyl group.

  • Cyclopentyl [4-(trifluoromethyl)phenyl]methanol: Similar structure but different position of the trifluoromethyl group.

  • Cyclopentyl [3-(fluoromethyl)phenyl]methanol: Similar structure but with a fluoromethyl group instead of trifluoromethyl.

These compounds differ in their chemical properties and biological activities, highlighting the importance of structural variations in determining their applications.

Properties

IUPAC Name

cyclopentyl-[3-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12,17H,1-2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGHXCWFUHKVAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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